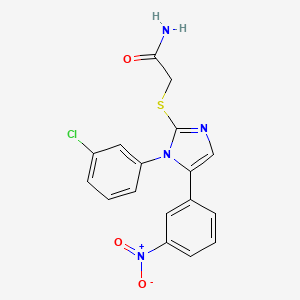
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of 2-((1-(3-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Thiol and acetic acid.
科学研究应用
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring allows for potential coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 2-(3-chlorophenyl)-3-(2-nitrophenyl)acrylonitrile
- 3-(2-chloro-3-methoxyphenyl)-N-(2-nitrophenyl)propanamide
Uniqueness
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its functional groups and the imidazole ring, which provides distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (thioacetamide) groups further enhances its versatility in chemical reactions and applications.
生物活性
The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of chlorophenyl and nitrophenyl substituents on the imidazole ring, suggests a promising profile for various pharmacological applications.
- Molecular Formula : C15H12ClN3O2S
- Molecular Weight : 331.78 g/mol
- CAS Number : 1235052-90-0
The mechanism of action of this compound involves its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may undergo redox reactions within biological systems, contributing to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. In vitro tests indicate significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound exhibits moderate to good antimicrobial activity, comparable to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have also been investigated. Studies show that compounds with similar structures can significantly reduce the expression of pro-inflammatory markers such as iNOS and COX-2:
- iNOS mRNA Expression : Decreased significantly upon treatment with imidazole derivatives.
- COX-2 Protein Levels : Notably reduced compared to control groups.
This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Enzyme Inhibition
In a detailed structure-activity relationship (SAR) analysis, it was found that the compound exhibited inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism:
| Compound | IC50 (µM) |
|---|---|
| Acarbose (standard drug) | 100 |
| This compound | 60.03 ± 0.82 |
This indicates that the compound is a potent inhibitor and could be a candidate for further development in diabetes management .
Case Studies
A recent study synthesized several derivatives of imidazole and evaluated their biological activities. Among these, compounds bearing amide functionalities showed enhanced inhibitory effects against α-glucosidase compared to their counterparts without such groups. The presence of electron-withdrawing groups like nitro also played a crucial role in enhancing biological activity .
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-4-2-5-13(8-12)21-15(9-20-17(21)26-10-16(19)23)11-3-1-6-14(7-11)22(24)25/h1-9H,10H2,(H2,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTYRGSAJWCUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













